N-benzyl-1H-indazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1H-indazole-7-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2012 by Pfizer Pharmaceuticals and has been used in various studies to understand the mechanism of action of cannabinoids in the brain.
Wirkmechanismus
N-benzyl-1H-indazole-7-carboxamide acts as an agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that play a role in the regulation of neurotransmitter release in the brain. By binding to these receptors, N-benzyl-1H-indazole-7-carboxamide can modulate the activity of various signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-benzyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in synaptic plasticity. It has also been shown to have analgesic and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-1H-indazole-7-carboxamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise modulation of cannabinoid signaling pathways. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-1H-indazole-7-carboxamide, including investigating its potential therapeutic applications in the treatment of pain and inflammation, as well as its potential for abuse and addiction. Additionally, further studies are needed to understand the long-term effects of N-benzyl-1H-indazole-7-carboxamide on the brain and its potential for neurotoxicity.
Synthesemethoden
The synthesis of N-benzyl-1H-indazole-7-carboxamide involves several steps, including the reaction of 4-fluorobenzyl chloride with 1H-indazole-3-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and a base such as potassium carbonate. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1H-indazole-7-carboxamide has been used in various studies to investigate the effects of cannabinoids on the brain and its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in various physiological processes.
Eigenschaften
IUPAC Name |
N-benzyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(16-9-11-5-2-1-3-6-11)13-8-4-7-12-10-17-18-14(12)13/h1-8,10H,9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMMNZPVRAVWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.